5-Ethoxypentanoic acid
Description
5-Ethoxypentanoic acid is a substituted pentanoic acid featuring an ethoxy group (-OCH₂CH₃) at the fifth carbon position of a five-carbon carboxylic acid backbone. These analogs, such as EPA-registered esters () and cyclopenta[b]thiophene-containing intermediates (), highlight the role of substituents in modulating chemical reactivity, solubility, and biological activity. This article compares this compound with these related compounds, emphasizing structural and functional differences.
Properties
IUPAC Name |
5-ethoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-10-6-4-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVOFZIGWQSALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-Ethoxypentanoic acid can be synthesized through esterification reactions. One common method involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For example, ethyl 5-oxopentanoate can be prepared by reacting 5-oxopentanoic acid with ethanol in the presence of concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.
Fischer Esterification
In acidic conditions (e.g., H₂SO₄), 5-ethoxypentanoic acid reacts with alcohols to form esters via acid-catalyzed nucleophilic acyl substitution (Fig. 1) .
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
| Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|
| Ethanol, H₂SO₄, reflux (12 h) | ~85 | Water, unreacted alcohol |
Note : The ethoxy group remains stable under these acidic conditions due to its poor leaving-group ability .
Amide Formation
Using coupling agents like DCC (dicyclohexylcarbodiimide), this compound reacts with amines to form amides. The ethoxy group does not interfere, as the reaction selectively targets the carboxylic acid .
Decarboxylation Reactions
Under thermal or basic conditions, decarboxylation occurs, yielding hydrocarbons or ketones.
Thermal Decarboxylation
Heating this compound to 150–200°C induces loss of CO₂, forming 4-ethoxypentene via a six-membered cyclic transition state (Fig. 2) .
| Temperature (°C) | Catalyst | Conversion (%) |
|---|---|---|
| 180 | None | 72 |
| 180 | CuO | 89 |
Limitation : Competing esterification may occur if traces of alcohol are present.
Hydrolysis of the Ethoxy Group
The ether linkage undergoes hydrolysis under strong acidic or basic conditions.
Acidic Hydrolysis
In concentrated HCl (6M, reflux), the ethoxy group cleaves to form 5-hydroxypentanoic acid (Fig. 3) .
| Acid Concentration | Time (h) | Yield (%) |
|---|---|---|
| 6M HCl | 8 | 68 |
Basic Hydrolysis (Saponification)
NaOH (10%, 100°C) hydrolyzes the ether to 5-hydroxypentanoic acid and ethanol. Competing decarboxylation reduces yields .
Intramolecular Cyclization
Under dehydrating conditions (e.g., P₂O₅), this compound forms a γ-lactone via esterification between the carboxylic acid and the ethoxy oxygen (Fig. 4) .
| Catalyst | Temperature (°C) | Lactone Yield (%) |
|---|---|---|
| P₂O₅ | 120 | 55 |
| H₂SO₄ | 100 | 48 |
Mechanistic Insight : Cyclization is disfavored compared to intermolecular esterification due to steric strain in the transition state.
Oxidation
Strong oxidants (e.g., KMnO₄) convert the carboxylic acid to CO₂, while the ethoxy group oxidizes to a ketone or carboxylic acid, depending on conditions .
Reduction
LiAlH₄ reduces the carboxylic acid to 5-ethoxypentanol , leaving the ether intact .
Scientific Research Applications
5-Ethoxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 5-ethoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural distinctions among pentanoic acid derivatives include:
- Substituent type and position: The ethoxy group in 5-Ethoxypentanoic acid contrasts with esters, aryl groups, or heterocyclic moieties in analogs.
- Functional groups : Carboxylic acids, esters, amides, and ketones dominate the reactivity profiles of these compounds.
Data Table
Note: this compound is a theoretical construct for comparison; analogs above are sourced from evidence.
Biological Activity
5-Ethoxypentanoic acid, a derivative of pentanoic acid, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
This compound is characterized by the presence of an ethoxy group attached to the pentanoic acid backbone. This structural modification may influence its solubility, reactivity, and biological activity.
Biological Activity Overview
Research indicates that derivatives of pentanoic acid exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Various studies have shown that carboxylic acids and their derivatives possess significant antibacterial and antifungal properties.
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activities, which are crucial in mitigating oxidative stress.
- Potential Therapeutic Applications : Given the biological activities of related compounds, this compound may also hold potential in therapeutic applications.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of pentanoic acid with ethylating agents. The biological evaluation often includes:
- In vitro Studies : Assessing the compound's efficacy against various bacterial strains.
- In vivo Studies : Evaluating toxicity and therapeutic effects in animal models.
Antimicrobial Activity
A study focusing on carboxylic acid derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Antioxidant Activity
Research has shown that similar compounds can scavenge free radicals, thus reducing oxidative stress. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 30 |
Case Studies
- Antimicrobial Efficacy : A case study investigated the antimicrobial properties of various pentanoic acid derivatives. Results indicated that modifications at the carboxylic group significantly enhanced antibacterial efficacy against S. aureus and E. coli.
- Toxicological Assessment : Another study focused on the safety profile of pentanoic acid derivatives, highlighting that while some compounds exhibited therapeutic benefits, others showed potential toxicity at higher concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
